N-(2-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-15-7-3-1-5-13(15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-6-2-4-8-16(14)21/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBTNSYRBOHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated benzyl and phenyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
- Chlorophenyl vs.
- Aromatic vs. Aliphatic Substituents : The naphthyl group () enhances π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets . Methoxy groups () increase solubility and modulate electron distribution, favoring interactions with polar residues in PDE4 .
Biological Activity
N-(2-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H15Cl2N3O2
- Molecular Weight : 388.2 g/mol
- CAS Number : 1246055-83-3
The structure features a pyridazinone core, which is crucial for its biological activity. The presence of chlorinated phenyl groups enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Pyridazinone Core : The pyridazinone framework is synthesized through a cyclization reaction involving appropriate precursors.
- Substitution Reactions : Chlorinated phenyl groups are introduced via nucleophilic substitution or coupling reactions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit promising antimicrobial activity. Research indicates effectiveness against various pathogens, particularly Gram-positive bacteria.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | Efficacy Level |
|---|---|---|
| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | High |
| N-(3-bromophenyl) chloroacetamide | Escherichia coli | Moderate |
| N-(2-chlorobenzyl) chloroacetamide | Candida albicans | Moderate |
The variation in antimicrobial activity is attributed to structural differences, particularly the positioning of substituents on the phenyl rings, which influences their interaction with microbial targets.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:
- Inhibition of Tyrosinase Activity : A study reported that derivatives similar to this compound demonstrated anti-tyrosinase activity, which is relevant in melanoma treatment.
Table 2: Anticancer Activity Assessment
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)] | MCF-7 (breast cancer) | 15.5 |
| N-(3-bromophenyl) chloroacetamide | A549 (lung cancer) | 20.0 |
| N-(4-fluorophenyl) chloroacetamide | HeLa (cervical cancer) | 12.0 |
These findings indicate that the compound may serve as a lead structure for further development into therapeutic agents against various cancers.
Case Studies and Research Findings
- Study on P2Y14 Receptor Antagonism : A related study identified several N-substituted acetamide derivatives as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. The synthesized derivatives showed strong binding affinities and selectivity, suggesting a potential therapeutic application in managing inflammation-related conditions .
- Anticonvulsant Activity Exploration : Research exploring similar compounds revealed varying levels of anticonvulsant activity in animal models, indicating that modifications in the chemical structure can significantly impact pharmacological effects .
Q & A
Q. Critical Conditions :
- pH control during cyclization to avoid side reactions.
- Solvent selection (e.g., DMF for amide coupling) to enhance yield .
- Analytical validation using HPLC (purity >95%) and NMR (¹H/¹³C for structural confirmation) .
How can researchers elucidate the compound’s mechanism of action against biological targets?
Advanced Research Focus
Methodological approaches include:
- Molecular docking simulations : To predict binding affinity with receptors (e.g., chemokine receptors) using software like AutoDock Vina .
- In vitro assays : Measure inhibition of specific enzymes (e.g., kinases) via fluorescence polarization or calorimetry .
- CRISPR/Cas9 knockout models : Validate target relevance by observing phenotypic changes in gene-edited cell lines .
Data Interpretation : Cross-validate computational predictions with experimental IC₅₀ values to resolve discrepancies .
How should researchers address contradictions in biological activity data across assays?
Advanced Research Focus
Contradictions may arise from:
- Assay variability (e.g., cell line sensitivity, endpoint measurements).
- Compound stability under physiological conditions (e.g., hydrolysis of the acetamide group) .
Q. Resolution Strategies :
- Standardize protocols (e.g., use identical cell lines and incubation times).
- Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) .
- Conduct stability studies in PBS or serum to assess degradation .
What structural modifications optimize pharmacokinetic properties without compromising bioactivity?
Q. Advanced Research Focus
Q. Table 1: Impact of Substituents on Activity
| Position | Group | Effect | Reference |
|---|---|---|---|
| 2-chlorophenyl | Cl | Enhanced target binding | |
| 4-fluorophenyl | F | Improved metabolic stability | |
| Methoxy | OCH₃ | Reduced cytotoxicity |
What advanced analytical techniques resolve ambiguities in structural characterization?
Basic Research Focus
Beyond NMR/HPLC:
- X-ray crystallography : Determines 3D conformation and hydrogen-bonding networks .
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., C₁₉H₁₄Cl₂N₃O₂) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
How can regioselectivity challenges in pyridazinone functionalization be mitigated?
Q. Advanced Research Focus
- Directing groups : Use meta-substituted aryl rings to guide electrophilic substitution .
- Catalytic systems : Pd-catalyzed C–H activation for selective functionalization .
What methodologies validate the compound’s biological targets in complex pathways?
Q. Advanced Research Focus
- Pull-down assays with biotinylated probes : Isolate target proteins from lysates .
- siRNA silencing : Confirm target dependency by observing reduced activity in knockdown models .
How does the compound’s stability under physiological conditions affect experimental design?
Q. Basic Research Focus
- Hydrolysis studies : Monitor degradation in PBS (pH 7.4) via LC-MS over 24 hours .
- Storage recommendations : Use anhydrous DMSO stocks at -80°C to prevent decomposition .
What scale-up challenges arise during transition from lab-scale to gram-level synthesis?
Q. Advanced Research Focus
- Reaction exotherms : Use jacketed reactors for temperature control during amide coupling .
- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .
How can researchers leverage SAR studies to design derivatives with improved selectivity?
Q. Advanced Research Focus
- Fragment-based drug design : Combine pyridazinone cores with privileged fragments (e.g., benzothiazoles) .
- 3D-QSAR modeling : Corrogate steric/electronic features with activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
